molecular formula C12H14ClFN2O B1448067 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride CAS No. 1423024-73-0

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride

Cat. No.: B1448067
CAS No.: 1423024-73-0
M. Wt: 256.7 g/mol
InChI Key: XXVYLOJQPGKYCG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride is a chemical compound with the CAS Number: 1423024-73-0 . It has a molecular weight of 256.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 256.71 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

  • Serotonin Receptor Antagonism : This compound has been studied for its potential to act as an antagonist for serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R), which is of interest due to its implications for treating dementia and related behavioral and psychological symptoms. The structural studies of this compound and its derivatives show important interactions with monoaminergic receptors in the central nervous system (Kalinowska-Tłuścik et al., 2018).

  • Antimicrobial and Anti-inflammatory Properties : Research has demonstrated that derivatives of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole have significant antimicrobial and anti-inflammatory activities. This includes studies on bisthiourea derivatives of dipeptide conjugated to this compound, which have shown promising results as potential anti-inflammatory and antimicrobial agents (Kumara et al., 2017).

  • Synthesis of Neuroleptic Agents : This compound has been used in the synthesis of various neuroleptic agents. Studies have shown that 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole and its derivatives possess significant 5-HT2 antagonist activity, which is relevant for developing neuroleptic medications (Watanabe et al., 1993).

  • Chemical Synthesis and Characterization : The compound has been a focus in various chemical synthesis studies. For instance, a simple and efficient method for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride was developed, highlighting its role as a potential acetylcholinesterase inhibitor (Basappa et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-fluoro-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVYLOJQPGKYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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